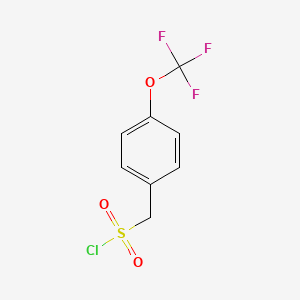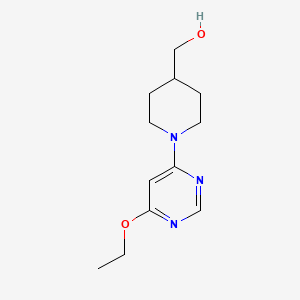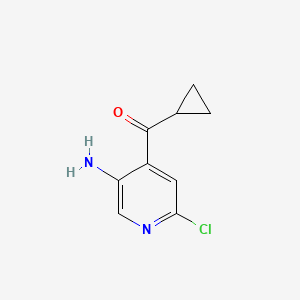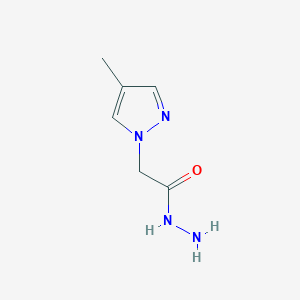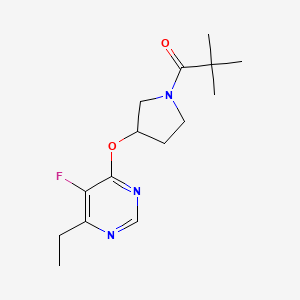![molecular formula C23H22N4O3 B2462355 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-03-1](/img/structure/B2462355.png)
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 402.454. Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not available in the literature.Scientific Research Applications
Inhibition of Breast Tumor Metastasis
The compound was identified through virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of analogues demonstrating significant inhibition of breast tumor metastasis. The compounds displayed anti-angiogenic properties, inhibited cell growth, induced apoptosis, and showed leadlike properties in biochemical assays. One particular compound, administered orally, showed a reduction in tumor volumes and less extensive metastasis in NOD-SCID mice inoculated with breast TMD-231 cells, making it a promising candidate for breast cancer treatment and further research in metastasis inhibition (Wang et al., 2011).
Synthesis and Chemical Behavior
In a study focusing on the chemical behavior of related compounds, 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reacted with piperidin-2-ylmethanamine to yield products depending on the solvent, temperature, and reaction time, emphasizing the compound's versatility in chemical synthesis and potential for producing a variety of bioactive molecules (Topuzyan et al., 2013).
Inhibitors of Soluble Epoxide Hydrolase
Compounds related to N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide were identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes including inflammation and blood pressure regulation. The study identified critical functional groups and optimization strategies, leading to the discovery of a compound with robust in vivo target engagement, highlighting its potential in disease models related to the enzyme's function (Thalji et al., 2013).
Antituberculosis Activity
A series of compounds were synthesized, and among them, one displayed promising activity against Mycobacterium tuberculosis, demonstrating significant inhibition in vitro and not being cytotoxic at relevant concentrations. This highlights the compound's potential as a starting point for the development of new antituberculosis drugs (Jeankumar et al., 2013).
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have been the focus of ongoing research in medicinal chemistry. For example, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that similar compounds could be of interest in the development of new drugs.
properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-23(17-6-10-20-21(14-17)30-15-29-20)24-18-7-4-16(5-8-18)19-9-11-22(26-25-19)27-12-2-1-3-13-27/h4-11,14H,1-3,12-13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJDGMVFXJYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462273.png)
![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)
![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)

